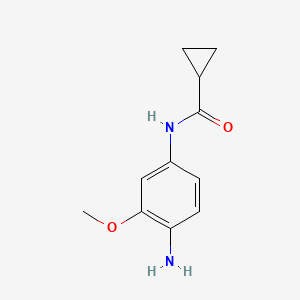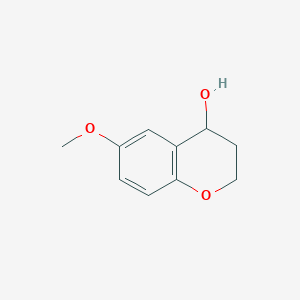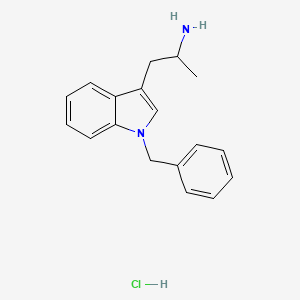
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine hydrochloride
Descripción general
Descripción
“2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C17H19ClN2 and a molecular weight of 286.8 g/mol . It is offered by several chemical suppliers .
Molecular Structure Analysis
The molecular structure of “2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride” is represented by the formula C17H19ClN2 .Aplicaciones Científicas De Investigación
Synthesis of Tetrahydropyrazinoindoles
A novel approach for synthesizing 1,2,3,4-tetrahydropyrazino[1,2-a]indoles has been developed, utilizing a condensation process that involves 2-(3-methyl-1H-indol-1-yl)ethylamine. This method yields a variety of tetrahydropyrazinoindoles with high efficiency, showcasing the versatility of indole derivatives in synthetic organic chemistry (Katritzky et al., 2003).
Metal Complexes with Schiff Base Derivatives
Research into the preparation and spectroscopic characterization of transition metal complexes with Schiff base derivatives, derived from 1-hydroxy-2-naphthaldehyde and 2-(1H-indol-3-yl)ethylamine, highlights the potential applications of indole-based compounds in coordination chemistry. These complexes exhibit varied geometries and have been analyzed through various spectroscopic methods, indicating the structural diversity attainable with indole derivatives (KhiderHussain Al-Daffaay, 2022).
Inhibition of Bacterial Efflux Pumps
A study on the synthesis of 1-(1H-indol-3-yl)ethanamine derivatives revealed their potential as potent inhibitors of the Staphylococcus aureus NorA efflux pump. These compounds were effective in restoring the antibacterial activity of ciprofloxacin against resistant strains, demonstrating the pharmaceutical relevance of modifying the indole structure for targeted therapeutic applications (Héquet et al., 2014).
Allosteric Modulation of Receptors
Research on novel compounds interacting with the cannabinoid CB1 receptor suggests that modifications of the indole structure can lead to significant allosteric modulation effects. These findings open up new avenues for the design of drugs targeting the cannabinoid system, with potential implications for the treatment of various neurological disorders (Price et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-(1-benzylindol-3-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.ClH/c1-14(19)11-16-13-20(12-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18;/h2-10,13-14H,11-12,19H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVUTBFBEFHTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204341 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)

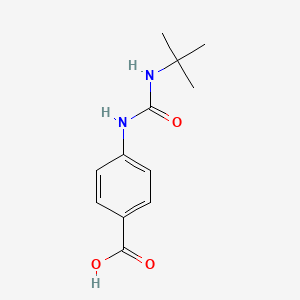
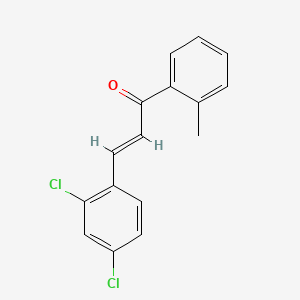
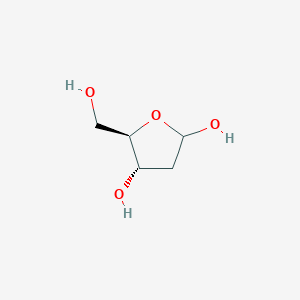
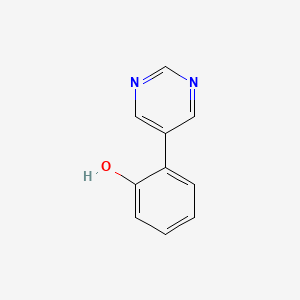
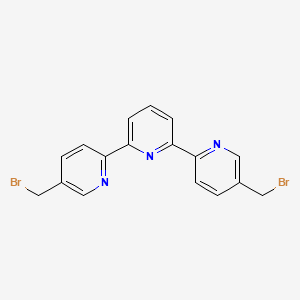

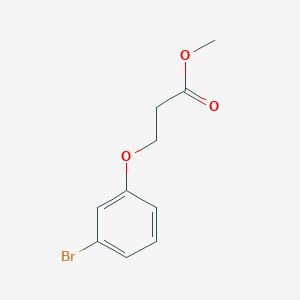
![[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid](/img/structure/B3111564.png)
